

# In-depth Technical Guide: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

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## Compound of Interest

*Compound Name:* Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

*Cat. No.:* B609699

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CAS Number: 165682-93-9

For: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive overview of **Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate**, a small molecule identified as a potent inducer of the transcription factor Oct3/4. Also known as O4I2, this compound has garnered significant interest within the fields of stem cell research and regenerative medicine for its potential to facilitate the generation of induced pluripotent stem cells (iPSCs). This document details the compound's physicochemical properties, provides a plausible synthesis methodology based on the Hantzsch thiazole synthesis, summarizes its biological activity and mechanism of action in inducing pluripotency-associated gene expression, and outlines a key signaling pathway involved. The information is presented to support further research and development of this and related molecules.

## Compound Identification and Physicochemical Properties

**Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate** is a thiazole derivative with the following key identifiers and properties.

Property	Value	Reference
CAS Number	165682-93-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	O4I2, Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate, 2-[(4-Chlorophenyl)amino]-4-thiazolecarboxylic acid ethyl ester	
Molecular Formula	C <sub>12</sub> H <sub>11</sub> ClN <sub>2</sub> O <sub>2</sub> S	
Molecular Weight	282.74 g/mol	
Appearance	White to light yellow powder/crystal	
Purity	>95.0% (HPLC)	
Solubility	Soluble in DMSO and ethanol	
Storage Conditions	Store at -20°C, under inert gas, protected from air and heat.	

## Synthesis Methodology: Hantzsch Thiazole Synthesis

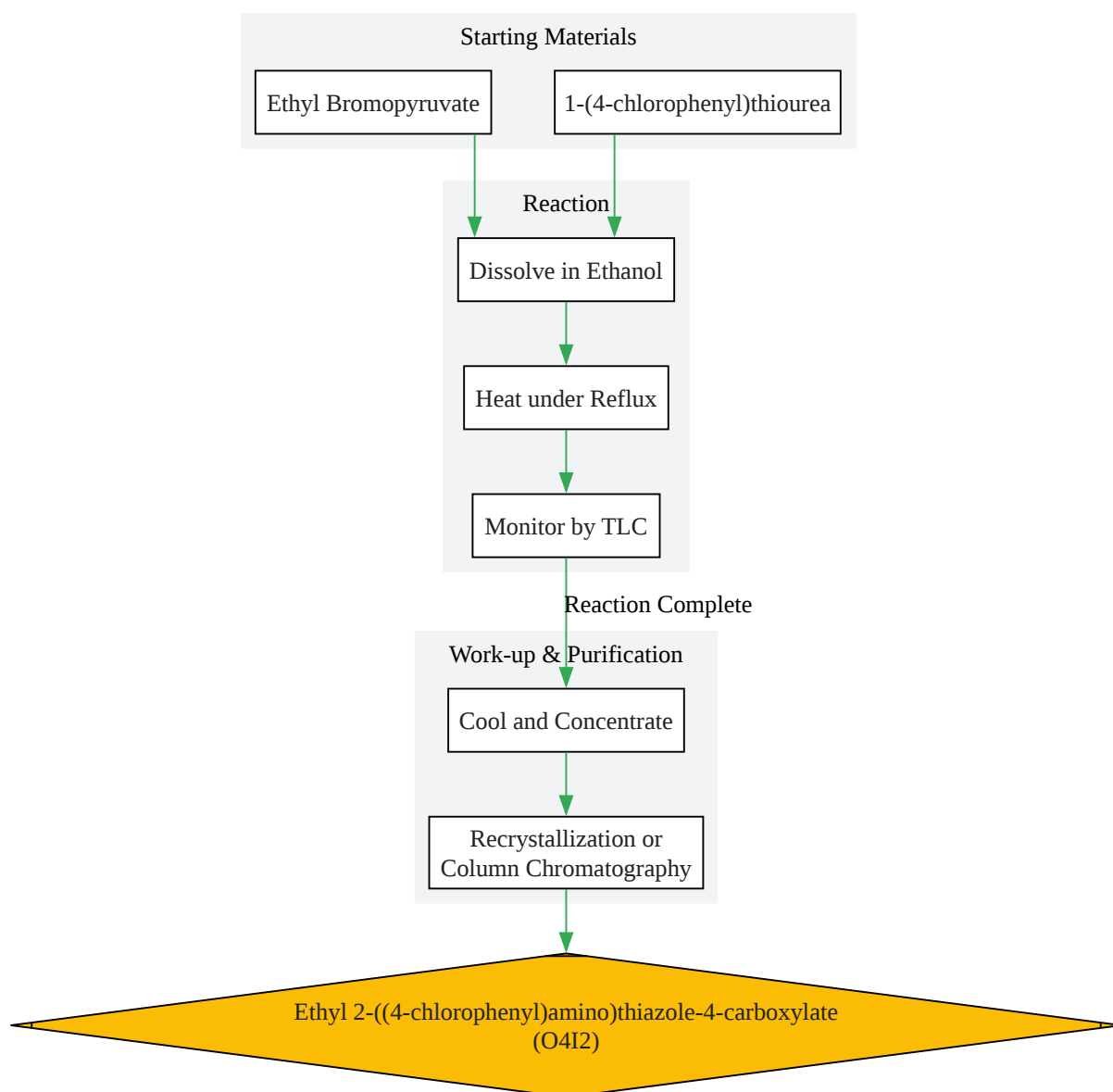
The synthesis of **Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate** can be achieved via the Hantzsch thiazole synthesis, a classic and versatile method for the preparation of thiazole derivatives. This reaction involves the condensation of an  $\alpha$ -haloketone with a thioamide.

## General Experimental Protocol

While a specific detailed protocol for the synthesis of O4I2 is not readily available in the public domain, a general procedure based on the Hantzsch reaction for similar 2-aminothiazole derivatives can be adapted. A plausible synthetic route is as follows:

- **Reactant Preparation:** The key starting materials are ethyl bromopyruvate (an  $\alpha$ -haloester) and 1-(4-chlorophenyl)thiourea (a substituted thioamide).
- **Condensation Reaction:** Equimolar amounts of ethyl bromopyruvate and 1-(4-chlorophenyl)thiourea are dissolved in a suitable solvent, such as ethanol.
- **Reaction Conditions:** The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure **Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate**.

## Experimental Workflow Diagram



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Caption: Plausible Hantzsch synthesis workflow for O4I2.

## Biological Activity and Quantitative Data

O4I2 is a potent inducer of Oct3/4, a key transcription factor for maintaining pluripotency in embryonic stem cells. Its biological activity has been characterized in various cell lines.

Parameter	Observation	Cell Line(s)	Reference
Oct3/4 Induction	Dose-dependently activates Oct3/4 expression.	HEK293, NCCIT, HeLa, Human Neonatal Foreskin Fibroblasts (HFFs)	[3]
Effective Concentration	Markedly stimulates Oct3/4 at concentrations of 5, 10, and 20 $\mu$ M.	HEK293, NCCIT, HeLa, HFFs	[3]
Pluripotency Gene Expression	Promotes the expression of pluripotency-associated genes such as Nanog and Lin28.	HFFs	[3]
Molecular Target	Proteomic analysis revealed that O4I2 targets the splicing factor 3B subunit 1 (SF3B1).	Human fibroblasts	[1][4]

## Mechanism of Action and Signaling Pathway

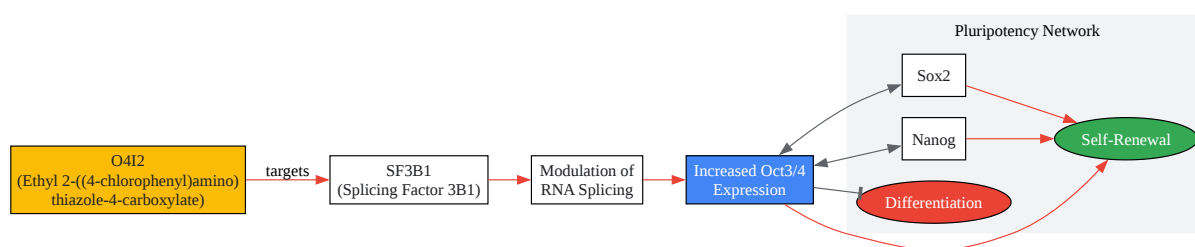
O4I2 induces the expression of Oct3/4, a master regulator of pluripotency. While the complete mechanism is still under investigation, recent evidence suggests that O4I2 may exert its effects through the modulation of RNA splicing.

### Targeting of Splicing Factor 3B1 (SF3B1)

Proteomic studies have identified SF3B1 as a direct target of O4I2[1][4]. SF3B1 is a core component of the spliceosome, the cellular machinery responsible for RNA splicing. By binding to SF3B1, O4I2 may alter the splicing of specific pre-mRNAs, leading to changes in the expression of genes that regulate pluripotency, including Oct3/4. This interaction positively regulates RNA splicing[1][4].

## The Oct3/4 Signaling Pathway in Pluripotency

Oct3/4 is a central node in the complex transcriptional regulatory network that maintains the pluripotent state of stem cells. It works in concert with other key transcription factors like Sox2 and Nanog to activate the expression of genes that promote self-renewal and suppress genes that lead to differentiation. The induction of Oct3/4 by O4I2 is a critical step in initiating the reprogramming of somatic cells into iPSCs.



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Caption: Proposed mechanism of O4I2-induced Oct3/4 expression.

## Conclusion

**Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate** (O4I2) is a valuable chemical tool for researchers in the field of stem cell biology. Its ability to potentially induce the expression of the master pluripotency factor Oct3/4 opens new avenues for the chemical reprogramming of somatic cells. Further investigation into its precise mechanism of action, particularly its

interaction with the spliceosome, will undoubtedly provide deeper insights into the fundamental processes governing cell fate and pluripotency. This technical guide serves as a foundational resource to aid in these future research endeavors.

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